2-Méthyl-d3-2-propyl-1,3-propanediol

Vue d'ensemble

Description

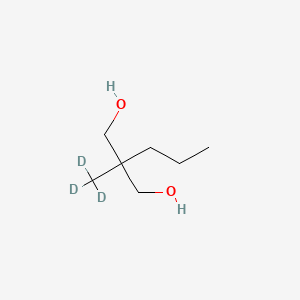

2-Methyl-d3-2-propyl-1,3-propanediol is a deuterated form of 2-Methyl-2-propyl-1,3-propanediol, a simple alkyl diol. This compound is notable for its applications in various fields, including pharmaceuticals and materials science. The deuterated version is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinct isotopic signature .

Applications De Recherche Scientifique

2-Methyl-d3-2-propyl-1,3-propanediol has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of sedatives and muscle relaxants.

Industry: Applied in the production of polymers and coatings due to its stability and reactivity

Mécanisme D'action

Target of Action

2-Methyl-d3-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol which has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .

Mode of Action

MPP produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .

Biochemical Pathways

It is known that it is a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . These tranquilizers are known to affect the central nervous system, suggesting that MPP may also interact with biochemical pathways in the central nervous system.

Result of Action

The primary result of MPP’s action is the induction of sedation, anticonvulsant effects, and muscle relaxation . It achieves this by causing reversible flaccid paralysis of skeletal muscles .

Action Environment

The action environment of MPP is likely to be the central nervous system, given its sedative, anticonvulsant, and muscle relaxant effects . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence MPP’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

2-Methyl-d3-2-propyl-1,3-propanediol is involved in various biochemical reactions. It is a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives

Cellular Effects

It is known to have sedative, anticonvulsant, and muscle relaxant effects , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through its role as a precursor and metabolite of tranquilizers and other derivatives

Temporal Effects in Laboratory Settings

It is known to be a stable compound

Metabolic Pathways

It is known to be a precursor and metabolite of tranquilizers and other derivatives , suggesting that it interacts with enzymes or cofactors in these pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-2-propyl-1,3-propanediol can be synthesized through several methods. One common approach involves the aldol addition of 2-methylvaleraldehyde with formaldehyde, followed by hydrogenation . Another method includes the hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The deuterated version, 2-Methyl-d3-2-propyl-1,3-propanediol, is typically synthesized using deuterated reagents to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2-Methyl-2-propyl-1,3-propanediol often employs large-scale aldol addition and hydrogenation processes. The use of deuterated reagents in an industrial setting requires careful handling and precise reaction conditions to ensure the incorporation of deuterium atoms .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-d3-2-propyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Halogenated compounds or other substituted derivatives.

Comparaison Avec Des Composés Similaires

2-Methyl-d3-2-propyl-1,3-propanediol can be compared with other similar compounds such as:

2-Methyl-2-propyl-1,3-propanediol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.

Carisoprodol: A muscle relaxant that is a derivative of 2-Methyl-2-propyl-1,3-propanediol.

Meprobamate: An anxiolytic drug that is also derived from 2-Methyl-2-propyl-1,3-propanediol

The uniqueness of 2-Methyl-d3-2-propyl-1,3-propanediol lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and reaction pathways.

Propriétés

IUPAC Name |

2-propyl-2-(trideuteriomethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZZUPJFERSVRN-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849617 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185023-23-7 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

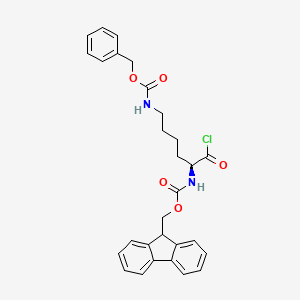

![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

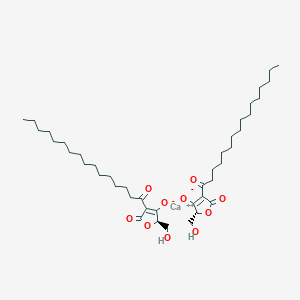

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)